molecular formula C21H25FN2O3 B12222383 1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)-

1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)-

Cat. No.: B12222383
M. Wt: 372.4 g/mol
InChI Key: FKVGNHBWJUNTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- is a complex organic compound that features a combination of fluorophenoxy, piperazinyl, and hydroxyphenyl groups

Preparation Methods

The synthesis of 1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the fluorophenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 4-fluorophenoxyethyl.

    Piperazine ring formation: The intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Coupling with hydroxyphenyl: Finally, the piperazinyl derivative is coupled with a hydroxyphenyl group under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed depend on the reaction type and conditions used .

Scientific Research Applications

1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes and receptors.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenoxy and piperazinyl groups are key to its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- include:

Properties

Molecular Formula

C21H25FN2O3

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl]-3-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C21H25FN2O3/c22-18-4-8-20(9-5-18)27-16-15-23-11-13-24(14-12-23)21(26)10-3-17-1-6-19(25)7-2-17/h1-2,4-9,25H,3,10-16H2

InChI Key

FKVGNHBWJUNTAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)F)C(=O)CCC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.